molecular formula C9H11NO B176793 (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol CAS No. 142678-92-0

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B176793
CAS No.: 142678-92-0
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-DTWKUNHWSA-N
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Description

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a unique structure with an amino group and a hydroxyl group attached to an indane ring system, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using chiral catalysts or reagents to achieve the desired enantiomeric form. For example, the reduction of a ketone precursor with a chiral reducing agent can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like acyl chlorides or anhydrides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of amides or esters .

Scientific Research Applications

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is unique due to its indane ring system, which imparts specific steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and in studies of chiral recognition and catalysis .

Properties

IUPAC Name

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWYGWEVVDLT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23337-80-6
Record name rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

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